5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-18-10-4-3-8(5-11(10)19-2)9-6-20-14-12(9)13(17)15-7-16-14/h3-7H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLQETKYSDXWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207059 | |
| Record name | 5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648374 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14346-26-0 | |
| Record name | 5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14346-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a thieno[2,3-d]pyrimidine derivative, under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a halogenated thieno[2,3-d]pyrimidine intermediate.
Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thienopyrimidine scaffold undergoes nucleophilic substitution at the C-2 position due to electron-deficient aromatic systems. For example:
-
Arylthiol Substitution : Reaction with aryl thiols (e.g., 4-methoxythiophenol) in the presence of a base (K₂CO₃) and polar aprotic solvents (DMF) yields 2-arylthio derivatives.
Example :This reaction is critical for introducing sulfur-containing functional groups, enhancing bioactivity .
Cyclization and Ring Functionalization
The thienopyrimidine core can be further functionalized via cyclization reactions:
-
Chlorformamidine Cyclization : Heating with chlorformamidine hydrochloride in DMSO at 120–125°C facilitates cyclization to form fused bicyclic systems. This method is pivotal for constructing the thieno[2,3-d]pyrimidin-4(3H)-one skeleton .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable the introduction of diverse substituents:
-
Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., 4-methylphenylboronic acid) under Pd(PPh₃)₄ catalysis yields biaryl derivatives.
Typical Conditions :Reagent Solvent Temperature Yield (%) Pd(PPh₃)₄, Na₂CO₃ DME/H₂O 80°C 65–75 This method is widely used to attach aromatic groups at the C-5 or C-6 positions .
Oxidation and Reduction
-
Sulfide Oxidation : The methylsulfanyl group (-SMe) at C-2 can be oxidized to sulfoxide (-SO) or sulfone (-SO₂) using mCPBA or H₂O₂.
Example :Sulfone derivatives exhibit enhanced metabolic stability.
-
Ketone Reduction : The acetyl group at C-6 is reducible with NaBH₄ or LiAlH₄ to form secondary alcohols, modifying polarity and bioavailability.
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl moiety undergoes electrophilic substitution:
-
Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy groups.
-
Halogenation : Bromination (Br₂/FeBr₃) or chlorination (Cl₂/AlCl₃) occurs regioselectively on the aryl ring .
Biological Derivatization
Modifications at the N-3 position enhance pharmacological properties:
-
Alkylation : Reaction with alkyl halides (e.g., 3-methoxybenzyl chloride) in the presence of NaH introduces N-alkyl groups, improving kinase inhibitory activity .
Hydrolysis and Degradation
Under acidic or basic conditions:
Scientific Research Applications
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit significant anticancer properties. Studies have shown that 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
Antiviral Properties
This compound has also been investigated for its potential antiviral effects. Certain derivatives have shown activity against viral infections by interfering with viral replication mechanisms. The presence of the thieno moiety is believed to enhance the compound's ability to disrupt viral life cycles .
Enzyme Inhibition
This compound acts as an inhibitor for several key enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancerous cells .
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its charge transport properties has shown promise for enhancing device efficiency .
- Anticancer Study : A study published in Cancer Letters examined the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers, indicating its potential as a therapeutic agent against breast cancer .
- Neuroprotection Research : In a study featured in Journal of Neurochemistry, researchers explored the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings revealed that treatment with the compound significantly reduced markers of oxidative damage and inflammation, suggesting its potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting enzymes involved in cell wall synthesis. In cancer research, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one with structurally related analogs:
Key Observations :
- Positional Isomerism : Derivatives with substituents in the 3,4-positions (e.g., target compound) may exhibit distinct binding modes compared to 2,4- or para-substituted analogs due to steric and electronic differences .
- Functional Group Variation : Replacing the 4-ketone with an amine (as in compound 7f) alters hydrogen-bonding capacity and reactivity, which could influence biological activity .
Computational and Structural Insights
- Molecular Docking : Studies on analogs () reveal that substituents on the phenyl ring influence binding affinity to proteins like VEGFR-2. The 3,4-dimethoxy groups may occupy hydrophobic pockets or form hydrogen bonds in enzyme active sites .
- Core Modifications: Replacement of the 4-ketone with an amine (as in 7f) reduces planarity, possibly affecting DNA intercalation .
Biological Activity
5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological effects, structure-activity relationships (SAR), and therapeutic applications based on available literature.
Chemical Structure and Properties
The compound's chemical structure features a thieno[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is and it has a CAS number of 731816-85-6. The presence of the thieno and pyrimidine moieties is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thienopyrimidine derivatives. For instance, a series of thienopyrimidines were tested against Helicobacter pylori, showing promising results with IC50 values ranging from 1.55 μM to 1.72 μM. These compounds selectively inhibited H. pylori without affecting beneficial gut microbiota, suggesting their potential as targeted antimicrobial agents .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes crucial in various biological pathways. Notably, it has shown inhibitory effects on neutral sphingomyelinase 2 (nSMase2), which plays a role in sphingolipid metabolism and is implicated in neurodegenerative diseases such as Alzheimer's disease. In vivo studies demonstrated that derivatives of this compound could significantly inhibit exosome release from the brain, indicating potential neuroprotective effects .
Structure-Activity Relationship (SAR)
The SAR studies on thienopyrimidine derivatives indicate that modifications at various positions can enhance biological activity. For example, substituting different groups on the thieno or pyrimidine rings can lead to improved potency against specific targets. The incorporation of methoxy groups has been shown to enhance lipophilicity and bioavailability, which are critical for drug development .
Case Studies and Research Findings
- High-Throughput Screening : A high-throughput screening identified related thienopyrimidine compounds that effectively inhibited H. pylori. The lead compounds were optimized through systematic modification of their side chains to improve their pharmacological profiles .
- Neuroprotective Studies : In animal models of Alzheimer's disease, compounds similar to this compound demonstrated significant pharmacokinetic advantages, including good brain penetration and sustained plasma levels after administration .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 731816-85-6 |
| Antimicrobial IC50 (against H. pylori) | 1.55 - 1.72 μM |
| nSMase2 Inhibition | Significant in vivo effect |
Q & A
Q. Q1. What are the established synthetic routes for 5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, and how are yields optimized?
Methodology:
- Cyclization with formic acid: Refluxing 2-amino-4-phenylthiophene-3-carbonitrile in formic acid achieves cyclization to the thienopyrimidinone core (85% yield) .
- Hewald reaction: Condensation of ketones with ethyl 2-cyanoacetate forms 2-aminothiophene intermediates, followed by formamide reflux to yield thienopyrimidinones .
- Vilsmeier–Haack reagent (DMF-POCl₃): Efficient one-pot synthesis at room temperature or reflux achieves high yields (43–90%) .
- Optimization strategies: Extended reaction times (16–18 hours) and stoichiometric adjustments improve yields. For example, using excess formic acid enhances cyclization efficiency .
Advanced Synthesis: Substituent Effects
Q. Q2. How do substituents on the phenyl ring influence synthetic outcomes and pharmacological activity?
Methodology:
- Synthetic modulation: Introducing electron-donating groups (e.g., methoxy) via nucleophilic substitution or Suzuki coupling enhances solubility and bioactivity. For example, 3,4-dimethoxy groups improve DHFR inhibition .
- Pharmacological impact: Substituents like 4-chloro or 2,5-dichloro on the phenyl ring increase antiproliferative activity (e.g., IC₅₀ values < 10 µM in cancer cell lines) .
- Data-driven design: Systematic SAR studies correlate substituent electronegativity with target binding (e.g., VEGFR-2 inhibition) .
Basic Pharmacological Evaluation
Q. Q3. What in vitro assays are used to evaluate the biological activity of this compound?
Methodology:
- Dihydrofolate reductase (DHFR) inhibition: Competitive binding assays using recombinant DHFR, with IC₅₀ values calculated via UV spectroscopy (e.g., 0.8–2.1 µM for methoxy-substituted derivatives) .
- Antiproliferative assays: MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) identify compounds with IC₅₀ < 20 µM .
- Tyrosinase inhibition: Spectrophotometric measurement of L-DOPA oxidation rates (e.g., 4g derivative shows 70% inhibition at 50 µM) .
Advanced Pharmacological Mechanisms
Q. Q4. How do molecular docking studies inform the design of thienopyrimidinone derivatives as multi-target inhibitors?
Methodology:
- Binding mode analysis: Docking into VEGFR-2 (PDB: 4ASD) reveals the thienopyrimidinone core occupies the hinge region, while hydrophobic tails bind the allosteric pocket .
- Dual inhibition strategies: Hybrid derivatives (e.g., 1,3,4-oxadiazole-linked compounds) simultaneously target DHFR and VEGFR-2, validated by free energy calculations (ΔG < -9 kcal/mol) .
- MD simulations: Trajectory analysis (100 ns) confirms stable interactions with catalytic residues (e.g., Asp1046 in VEGFR-2) .
Data Contradictions and Resolution
Q. Q5. How can discrepancies in reported biological activities of structurally similar derivatives be resolved?
Methodology:
- Meta-analysis of substituent effects: Compare IC₅₀ values across studies (e.g., 2,5-dimethoxy vs. 3,4-dichloro derivatives show 10-fold differences in DHFR inhibition) .
- Experimental validation: Reproduce synthesis and assays under standardized conditions (e.g., pH, solvent) to isolate structural vs. methodological variables .
- Computational validation: Use QSAR models to predict activity cliffs and prioritize compounds for retesting .
Advanced Structural Characterization
Q. Q6. What spectroscopic techniques resolve ambiguities in the structural elucidation of substituted thienopyrimidinones?
Methodology:
- ¹H/¹³C NMR: Distinct chemical shifts for aromatic protons (δ 6.96–7.38 ppm) and methoxy groups (δ 3.81 ppm) confirm regiochemistry .
- IR spectroscopy: C=O stretching (1677 cm⁻¹) and N–H bending (3368 cm⁻¹) validate the pyrimidinone ring .
- X-ray crystallography: Resolves tautomerism (e.g., 4-oxo vs. 4-thione forms) and confirms dihedral angles between fused rings .
Multi-Target Drug Design
Q. Q7. What strategies integrate thienopyrimidinones into dual-target inhibitors for cancer therapy?
Methodology:
- Molecular hybridization: Combine thienopyrimidinone with 1,3,4-oxadiazole to target VEGFR-2 and DHFR. Pharmacophore alignment ensures spatial compatibility (RMSD < 1.5 Å) .
- Fragment-based design: Link hydrophobic moieties (e.g., 2-naphthyl) to enhance allosteric binding (Kd < 100 nM) .
- In vivo validation: Xenograft models (e.g., HT-29 colon cancer) assess tumor growth inhibition (TGI > 50% at 25 mg/kg) .
Stability and Toxicity Profiling
Q. Q8. How are stability and toxicity profiles assessed for preclinical development?
Methodology:
- Forced degradation studies: Acid/alkali hydrolysis (0.1N HCl/NaOH) identifies labile groups (e.g., methoxy substituents resist degradation at 40°C) .
- Microsomal stability: Incubation with liver microsomes (human/rat) quantifies metabolic half-life (t₁/₂ > 60 min indicates suitability for oral dosing) .
- Ames test: No mutagenicity observed for derivatives lacking nitro groups (TA98 strain, revertant counts < 2x control) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
